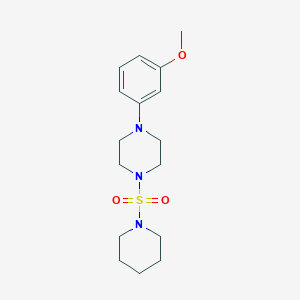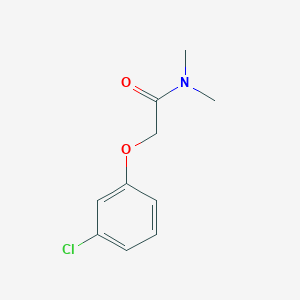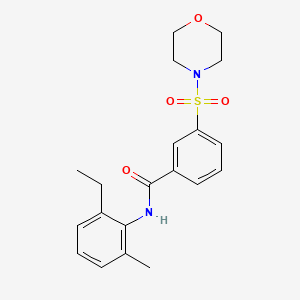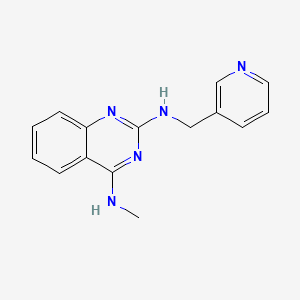
1-(3-Methoxyphenyl)-4-piperidin-1-ylsulfonylpiperazine
Overview
Description
1-(3-Methoxyphenyl)-4-piperidin-1-ylsulfonylpiperazine is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxyphenyl)-4-piperidin-1-ylsulfonylpiperazine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-methoxyaniline with piperazine in the presence of a suitable catalyst. The resulting intermediate is then subjected to sulfonylation using sulfonyl chloride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxyphenyl)-4-piperidin-1-ylsulfonylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(3-Methoxyphenyl)-4-piperidin-1-ylsulfonylpiperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as an analgesic agent.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)-4-piperidin-1-ylsulfonylpiperazine involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain neurotransmitter receptors, thereby influencing neural signaling pathways. The compound may also inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, leading to increased levels of these chemicals in the synaptic cleft .
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxyphenyl)piperazine: Shares a similar core structure but lacks the sulfonyl group.
1-(3-Chlorophenyl)piperazine: Contains a chlorine atom instead of a methoxy group.
1-(4-Methoxyphenyl)piperazine: Has the methoxy group in a different position on the phenyl ring
Uniqueness
1-(3-Methoxyphenyl)-4-piperidin-1-ylsulfonylpiperazine is unique due to the presence of both the methoxy group and the sulfonyl group, which confer distinct chemical and pharmacological properties. These functional groups enhance its solubility, stability, and ability to interact with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(3-methoxyphenyl)-4-piperidin-1-ylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-22-16-7-5-6-15(14-16)17-10-12-19(13-11-17)23(20,21)18-8-3-2-4-9-18/h5-7,14H,2-4,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPPUWHXRCVCDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)S(=O)(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-N'-(2-fluorophenyl)urea](/img/structure/B4484814.png)
![[4-(Hydroxymethyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperidin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B4484817.png)

![N-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]acetamide](/img/structure/B4484842.png)
![N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-furamide](/img/structure/B4484855.png)
![N-bicyclo[2.2.1]hept-2-yl-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4484861.png)

![6-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-N-2-pyridinyl-3-pyridazinamine](/img/structure/B4484870.png)
![3-{4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}-1-PHENYLUREA](/img/structure/B4484874.png)
![5-FLUORO-2-METHOXY-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZENE-1-SULFONAMIDE](/img/structure/B4484879.png)
![2,7-Dimethyl-6-(2-piperidino-4-pyrimidinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4484887.png)

![5-[1-(2,5-Dimethoxybenzenesulfonyl)pyrrolidin-2-YL]-3-ethyl-1,2-oxazole](/img/structure/B4484911.png)
![N-(2-methylphenyl)-4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4484912.png)
